

Technical Guide: Sourcing and Analytical Profiling of Drospirenone EP Impurity H

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Compound of Interest

Compound Name: 7-Chloromethyl 17R-Drospirenone

Cat. No.: B12317679

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Executive Summary

In the rigorous landscape of pharmaceutical quality control, Drospirenone EP Impurity H (7 β -chloromethyl derivative) represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph [07/2009:2404]. Unlike oxidative degradants, Impurity H is a specific byproduct of acid-catalyzed ring opening, typically involving the interaction of the 6,7-cyclopropane moiety with hydrochloric acid or chloride ions during synthesis or forced degradation.

This guide provides a technical roadmap for researchers to accurately identify, source, and quantify Impurity H. It moves beyond basic catalog listings to explain the chemical causality of the impurity, criteria for selecting reference standard (RS) suppliers, and self-validating analytical protocols.

Part 1: Chemical Profile and Formation Mechanism

Chemical Identity[2][3][4]

- EP Name: 7 β -(chloromethyl)-3-oxo-15 α ,16 α -dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.
- Common Name: **7-Chloromethyl 17R-Drospirenone**.[1][2]
- CAS Number: 932388-89-1.[1][2][3]

- Molecular Formula:

.[2][3]

- Molecular Weight: 402.96 g/mol .

Mechanistic Origin (The "Why")

Drospirenone is unique among progestins due to its two cyclopropane rings (at C6-C7 and C15-C16). The C6-C7 cyclopropane ring is highly strained and susceptible to electrophilic attack.

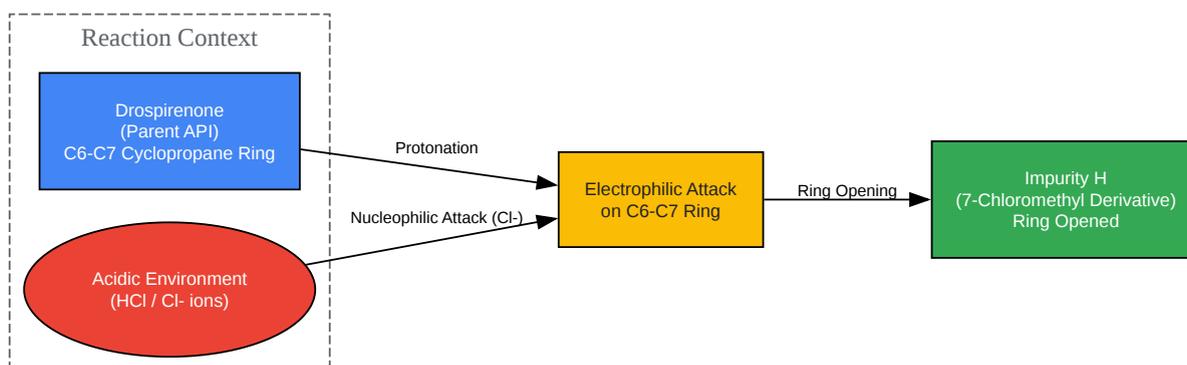
In the presence of acidic conditions (specifically HCl), the cyclopropane ring undergoes a ring-opening reaction. The chloride ion (

) acts as a nucleophile, attacking the C7 position, while the proton (

) stabilizes the intermediate. This results in the formation of the 7-chloromethyl derivative (Impurity H). This pathway is distinct from oxidative degradation (which typically yields Impurity E) or alkaline hydrolysis.

Visualization: Acid-Catalyzed Formation Pathway

The following diagram illustrates the structural transformation from Drospirenone to Impurity H.



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Caption: Mechanism of Drospirenone Impurity H formation via acid-catalyzed ring opening of the C6-C7 cyclopropane moiety.[4]

Part 2: Sourcing Strategy and Supplier Landscape

Selecting a reference standard requires distinguishing between Primary Standards (official pharmacopoeial sources) and Secondary Standards (commercial synthesis labs).

The Hierarchy of Standards[8][9][10]

- Primary Source (EDQM): The European Directorate for the Quality of Medicines (EDQM) is the ultimate authority.
 - Status: Impurity H is listed in the Drospirenone monograph (07/2009:2404).
 - Availability: EDQM typically supplies "Drospirenone CRS" (Current Reference Standard) and specific impurities like "Impurity E CRS". Impurity H is often not sold as a standalone vial by EDQM but may be generated in situ or required from secondary sources for specific retention time identification if not present in the system suitability mix.
- Secondary Sources (Specialized Manufacturers): For quantitative impurity profiling, researchers often rely on specialized synthesis laboratories that provide certified secondary standards.

Supplier Qualification Criteria

When sourcing from a secondary supplier, the Certificate of Analysis (CoA) must be self-validating. Do not accept a standard without the following data:

- Identity: ¹H-NMR and Mass Spectrometry (MS) confirming the chloromethyl group (distinct shift in NMR compared to cyclopropane protons).
- Purity: HPLC purity >95% (preferably >98% for quantitative use).
- Content Assignment: Assay value (as is) derived from Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.

Supplier Comparison Table

Supplier	Type	Key Offerings	Reliability Indicator
EDQM	Primary	Drospirenone CRS, Impurity E CRS	Gold Standard. Official regulatory acceptance.
LGC Standards / Mikromol	Secondary (Distributor)	Impurity H (Pharmaceutical Secondary Std)	ISO 17034 accreditation. High traceability.
Simson Pharma	Manufacturer	Drospirenone EP Impurity H (CAS 932388-89-1)	Direct manufacturer, often provides detailed CoAs.
Veeprho	Manufacturer	Impurity H (Custom Synthesis)	Specialized in difficult- to-synthesize impurities.
Sriram Chem	Manufacturer	Impurity H (Ref Standard)	Cost-effective for initial R&D/Method Development.

Part 3: Analytical Methodology (HPLC)

To accurately quantify Impurity H, the analytical method must separate it from the main Drospirenone peak and other related substances (A, B, C, D, E).

Chromatographic Logic

- Stationary Phase: A C18 (Octadecylsilyl) column is essential. The chloromethyl group increases the lipophilicity of Impurity H compared to the parent Drospirenone.
 - Recommendation: End-capped C18 (e.g., Kromasil C18, Symmetry C18, or Restek Allure) to minimize silanol interactions.
- Mobile Phase: A gradient or isocratic mix of Acetonitrile and Water.
 - Note: The EP monograph utilizes a mixture of Acetonitrile, Ethanol, and Water.[4]

- Retention Behavior: Due to the addition of the chlorine atom (lipophilic), Impurity H typically elutes after Drospirenone (Relative Retention Time > 1.0). This contrasts with oxidative impurities (like Impurity E), which may elute closer to the main peak.

Standardized Protocol (Based on EP Context)

Step 1: Preparation of Solutions

- Diluent: Acetonitrile/Water (50:50 v/v).
- Test Solution: 0.5 mg/mL of Drospirenone sample.
- Reference Solution (Impurity H): Dissolve purchased Impurity H standard to obtain ~0.001 mg/mL (0.2% level).

Step 2: HPLC Conditions

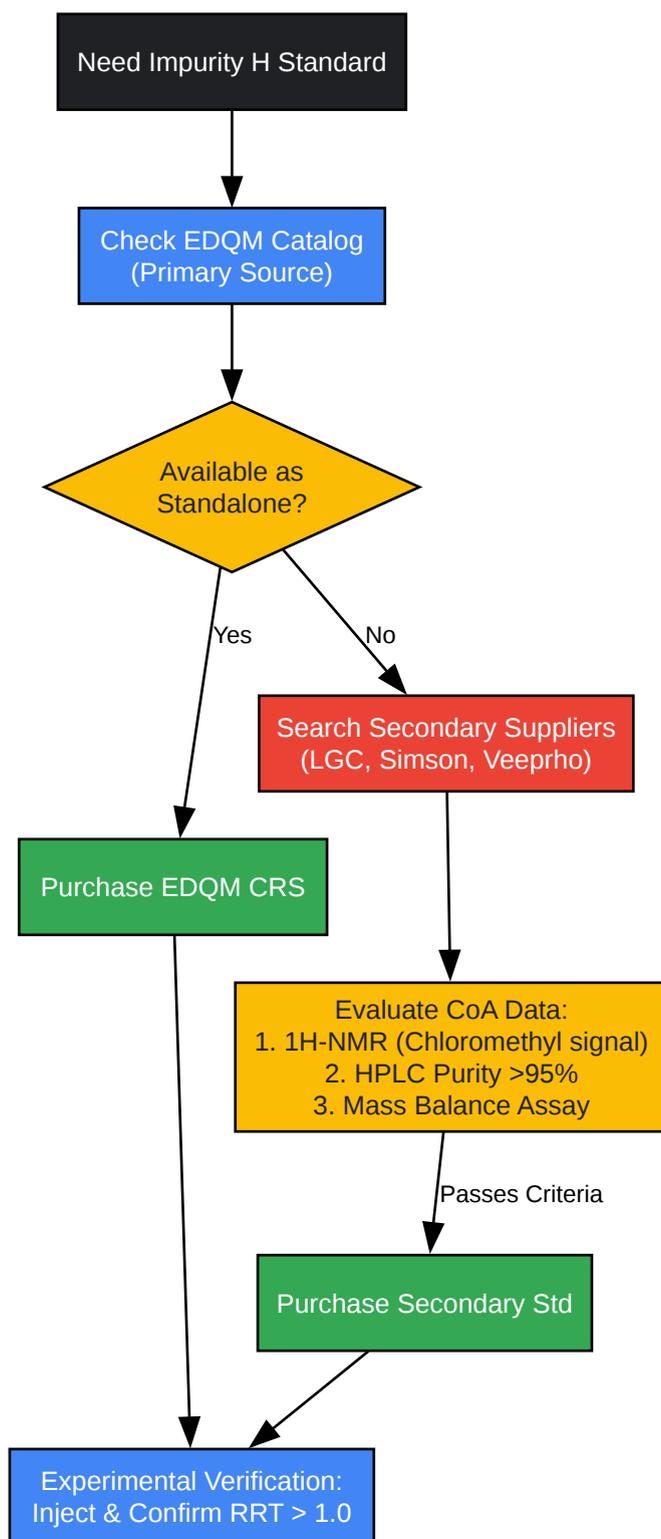
- Column: 250 mm x 4.6 mm, 3 µm C18.[5]
- Temperature: 40°C (Critical for resolution).
- Flow Rate: 1.0 mL/min.[4][6][5]
- Detection: UV @ 245 nm (Drospirenone absorption max).
- Mobile Phase:
 - Isocratic: Acetonitrile : Water (65 : 35 v/v) - Common industrial adaptation.
 - EP Monograph: Acetonitrile : Ethanol : Water (21 : 25 : 54 v/v).

Step 3: System Suitability Criteria

- Resolution (Rs): > 1.5 between Drospirenone and the nearest eluting peak (often Impurity E or H depending on the column).
- Tailing Factor: 0.8 – 1.5 for the main peak.

Visualization: Supplier Qualification & Usage Workflow

This workflow ensures that the standard you buy is fit for purpose before you inject it into a validated run.



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Caption: Decision matrix for sourcing and qualifying Drospirenone Impurity H reference standards.

Part 4: Handling and Stability

- **Storage:** Store Impurity H at 2-8°C in a desiccator. While it is an acid-degradation product, it may be sensitive to strong bases (which could induce further elimination reactions) or light.
- **Solution Stability:** Prepare solutions fresh. If using an autosampler, ensure the sample compartment is cooled to 10°C to prevent solvent evaporation or thermal degradation over long sequences.

References

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